

Spectroscopic Analysis of 2-Chloropyridine-3-Sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloropyridine-3-sulfonyl
Chloride

Cat. No.: B177363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-chloropyridine-3-sulfonyl chloride** (CAS No. 6684-06-6). Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a 2-chloropyridine ring and a sulfonyl chloride group. The information herein serves as a valuable resource for the identification and characterization of this molecule in a research and development setting.

Chemical Structure and Properties

- Molecular Formula: C₅H₃Cl₂NO₂S
- Molecular Weight: 212.05 g/mol
- Appearance: Predicted to be a white to off-white powder or solid.
- General Information: **2-Chloropyridine-3-sulfonyl chloride** is a heterocyclic organic compound containing a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 3-position. It is a potentially reactive compound, characteristic of sulfonyl chlorides, and serves as an intermediate in organic synthesis.

Spectroscopic Data (Predicted and Representative)

The following tables summarize the expected spectroscopic data for **2-chloropyridine-3-sulfonyl chloride**. This data is derived from the known spectral characteristics of 2-chloropyridine and aryl sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.6 - 8.8	Doublet of doublets	1H	H-6
~ 8.1 - 8.3	Doublet of doublets	1H	H-4
~ 7.4 - 7.6	Doublet of doublets	1H	H-5

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 152 - 154	C-2 (bearing Cl)
~ 148 - 150	C-6
~ 140 - 142	C-4
~ 135 - 137	C-3 (bearing SO_2Cl)
~ 123 - 125	C-5

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
1570 - 1550	Medium to Strong	C=N and C=C stretching (pyridine ring)
1420 - 1400	Medium to Strong	C=C stretching (pyridine ring)
1380 - 1360	Strong	Asymmetric SO ₂ stretching
1190 - 1170	Strong	Symmetric SO ₂ stretching
~ 800 - 750	Strong	C-H out-of-plane bending
~ 700 - 600	Medium	C-Cl stretching
~ 580 - 560	Medium	S-Cl stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ratio	Ion	Notes
211 / 213 / 215	[M] ⁺	Molecular ion peak cluster, showing isotopic pattern for two chlorine atoms.
176	[M - Cl] ⁺	Loss of a chlorine radical from the sulfonyl chloride group.
112 / 114	[M - SO ₂ Cl] ⁺	Loss of the sulfonyl chloride group, resulting in the 2-chloropyridinyl cation.
77	[C ₅ H ₃ N] ⁺	Fragmentation of the pyridine ring.

Experimental Protocols

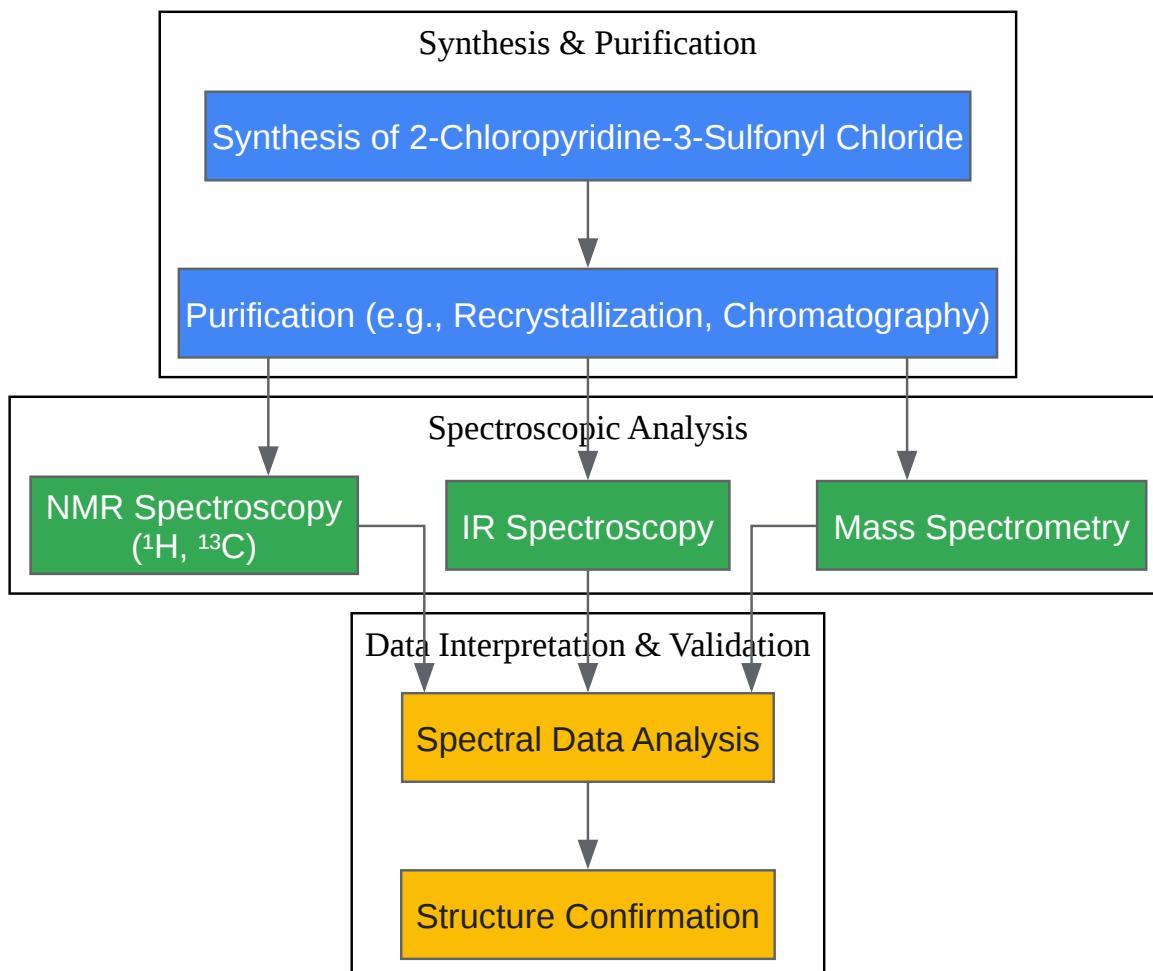
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-chloropyridine-3-sulfonyl chloride** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.

IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Perform a background scan prior to the sample scan.


Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample would be dissolved in a volatile solvent and injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.

- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like **2-chloropyridine-3-sulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-chloropyridine-3-sulfonyl chloride**. Researchers can use this information to guide their analytical work, interpret experimental results, and confirm the identity and purity of this compound in their synthetic endeavors.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloropyridine-3-Sulfonyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177363#spectroscopic-data-of-2-chloropyridine-3-sulfonyl-chloride-nmr-ir-ms\]](https://www.benchchem.com/product/b177363#spectroscopic-data-of-2-chloropyridine-3-sulfonyl-chloride-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com